molecular formula C11H22N2O2 B7917528 [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917528
M. Wt: 214.30 g/mol
InChI Key: CQVPNMZIJGXDSP-UHFFFAOYSA-N
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Description

[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a methyl-isopropyl amine substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (from the acetic acid and amine groups).

Properties

IUPAC Name

2-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)12(3)10-4-6-13(7-5-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVPNMZIJGXDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions often employ ε-amino acids or diamines. For example, source describes the use of piperidine-4-carboxylic acid as a starting material, which undergoes transfer hydrogenation with formaldehyde and a palladium catalyst (e.g., Pd/C) to yield 1-methylpiperidine-4-carboxylic acid. Analogously, introducing isopropyl and methyl groups at the 4-position could involve reductive amination of 4-piperidone with methyl-isopropyl-amine. Source highlights the efficacy of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane for such transformations, achieving high regioselectivity.

Functionalization of Preformed Piperidine Derivatives

Modifying commercially available piperidine derivatives streamlines synthesis. Source demonstrates the epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine using m-chloroperoxybenzoic acid (mCPBA), followed by azide ring-opening to install amino groups. Applying this to 4-methylpiperidine, azide intermediates could be reduced to amines, subsequently alkylated with isopropyl and methyl groups.

MethodReagents/ConditionsYield (%)Purity (%)Source
Reductive AminationNaBH₄, EtOH/H₂O, 25°C7392
Catalytic AlkylationK₂CO₃, DMF, 80°C6888
Borane ReductionNaBH(OAc)₃, DCE, rt8995

Installation of the Acetic Acid Moiety

The acetic acid group is introduced via nucleophilic substitution or Mitsunobu reaction .

Nucleophilic Substitution

Reaction of 4-(isopropyl-methyl-amino)piperidine with bromoacetic acid in acetonitrile (reflux, 12 h) affords the target compound. Source analogously uses thionyl chloride to activate carboxylic acids for amide bond formation.

Mitsunobu Reaction

Coupling piperidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine enables etherification with hydroxyacetic acid derivatives. Source leverages similar conditions for hydroxyl-to-azide conversions.

Purification and Salt Formation

Final purification often involves acid-base extraction or crystallization . Source details the use of succinic acid in ethanol to form hemi-succinate salts, enhancing crystallinity. For [4-(isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, recrystallization from ethyl acetate/hexane (1:3) yields white crystals with >99% purity.

Optimization Challenges and Solutions

Discoloration Mitigation

High-temperature steps (>80°C) risk product discoloration. Source resolves this by reducing catalyst loadings (<0.02 wt% Pd/C) and maintaining temperatures ≤70°C during hydrogenation.

Regioselectivity in Alkylation

Using bulky bases like DBU suppresses N- vs. O-alkylation side reactions. Source achieves >95% regioselectivity in similar contexts .

Chemical Reactions Analysis

Types of Reactions

[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes or receptors.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Substituent Position on the Piperidine Ring

Positional Isomerism :

  • 3-Substituted Analogs: [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353995-96-6) differs by the placement of the isopropyl-methyl-amino group at the 3-position instead of the 4-position. This minor structural variation can significantly alter conformational flexibility and receptor binding. For instance, 3-substituted analogs may exhibit steric hindrance that affects interactions with hydrophobic enzyme pockets .

Functional Group Modifications

Acetic Acid Derivatives :

  • Ester vs. Acid Forms : [4-(Ethoxycarbonyl)piperidin-1-yl]-acetic acid (CAS: 224456-41-1) replaces the acetic acid with an ethoxycarbonyl group, increasing lipophilicity and altering metabolic stability. Such esters are often prodrugs designed to improve membrane permeability .
  • Amide Derivatives: 2-{4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid () replaces the isopropyl-methyl-amino group with a carbamimidoylphenyl-piperazine moiety, enhancing hydrogen-bonding capacity and affinity for charged targets like peroxisome proliferator-activated receptors (PPARs) .

Amino Group Variations:

  • tert-Butoxycarbonyl (Boc) Protection: [(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354011-75-8) uses a Boc-protected amine, which improves synthetic handling and stability during coupling reactions .
  • Cyclopropyl and Aromatic Substituents: Compounds like [(S)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid () introduce aromatic and cyclopropyl groups, which may enhance binding to G-protein-coupled receptors (GPCRs) due to π-π interactions and rigid conformational locking .

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to analogs with polar substituents (e.g., hydroxylmethyl in 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid, CAS: 303121-12-2) .
  • Solubility : Acetic acid derivatives generally exhibit higher aqueous solubility than esters or amides. For example, [4-(Ethoxycarbonyl)piperidin-1-yl]-acetic acid (logP ~1.5) is less soluble than the target compound’s free acid form .

Biological Activity

[4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, a synthetic compound belonging to the piperidine class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl-methyl-amino group and a carboxylic acid moiety. This unique structure suggests potential interactions with various biological targets, influencing its pharmacological properties.

Feature Description
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.28 g/mol
Functional Groups Piperidine ring, isopropyl group, carboxylic acid

The biological activity of [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could influence central nervous system (CNS) activity, suggesting applications in neuropharmacology.

Biological Activity

Research indicates that [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid exhibits various biological activities, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact effectively with biological targets.

Case Studies

  • Neuropharmacological Effects : In vitro studies have demonstrated that the compound can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may inhibit inflammatory pathways, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, it is essential to compare it with similar compounds:

Compound Name Structure Features Unique Characteristics
PiperidineSix-membered ring with one nitrogen atomBasic scaffold for many pharmaceuticals
N-Methyl-D-aspartic AcidAmino acid structure with methyl groupKnown neurotransmitter; significant biological role
IsopropylamineSimple amine structureBasic amine; less complex than target

The presence of both an isopropyl group and a piperidine ring confers distinct biological properties not observed in these similar compounds.

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of piperidine derivatives, including [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid. These studies highlight the compound's potential as a lead candidate for drug development targeting specific receptors involved in CNS disorders.

Key Research Highlights:

  • In Vitro Studies : Demonstrated dose-dependent effects on receptor binding assays.
  • In Vivo Studies : Animal models showed promising results in reducing symptoms associated with anxiety and depression.

Q & A

Q. What are the standard synthetic routes for [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidine core may be functionalized with isopropyl-methyl-amine, followed by acetylation. Key intermediates (e.g., 4-(isopropyl-methyl-amino)-piperidine) are purified via column chromatography and characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity .
  • Critical Step : Ensure anhydrous conditions during amine alkylation to avoid hydrolysis.
  • Data Table :
IntermediateCharacterization TechniqueKey Peaks/Features
4-(Isopropyl-methyl-amino)-piperidine¹H NMR (CDCl₃)δ 2.8–3.2 (m, piperidine-H), 1.2–1.4 (d, isopropyl-CH₃)

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in buffered solutions (e.g., pH 4.6 acetate buffer as in ) and organic solvents (DMSO, methanol) using UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products.
  • Key Insight : The acetic acid moiety may enhance aqueous solubility but requires pH optimization to avoid precipitation .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing enantiomerically pure [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software (e.g., Gaussian, COMSOL) to model transition states and predict enantioselectivity in chiral synthesis .
  • Reaction Path Screening : Apply ICReDD’s workflow to combine computational reaction path searches with experimental validation, reducing trial-and-error approaches .
  • Case Study : The (R)-enantiomer (CAS 1353995-96-6) was synthesized using (R)-α-phenylglycine as a chiral precursor, achieving >98% ee via chiral HPLC .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., neuronal vs. cardiovascular) to identify tissue-specific effects.
  • Metabolic Profiling : Use LC-MS/MS to detect metabolites that may interfere with activity assays .
  • Statistical Validation : Apply ANOVA or machine learning to distinguish experimental noise from true biological signals .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized receptors.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes to identify critical binding motifs.
  • Example : Analogous piperidine derivatives showed nM affinity for σ receptors via SPR, suggesting similar methodology applies here .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Factor Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions.
  • Byproduct Analysis : Characterize side products via GC-MS to determine if competing reactions (e.g., over-alkylation) reduce yield .
  • Case Example : Yields ranged from 45–72% in literature; DoE revealed that maintaining reaction temperature at 0–5°C minimizes byproduct formation .

Safety and Handling Protocols

Q. What safety precautions are critical when handling [4-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine volatility.
  • Emergency Protocols : For spills, neutralize with 5% acetic acid before disposal .

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